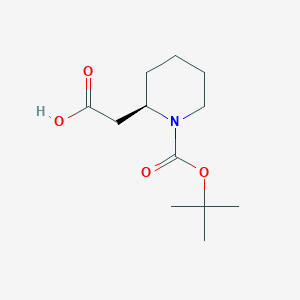

(R)-1-Boc-2-piperidineacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXJDBTNNEENW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363830 | |

| Record name | [(2R)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351410-32-7 | |

| Record name | [(2R)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2R)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-2-piperidineacetic acid

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid is a chiral heterocyclic compound extensively utilized as a versatile building block in medicinal and synthetic chemistry. Its unique structure, featuring a piperidine ring, a carboxylic acid moiety, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The Boc group enhances stability and allows for controlled reactivity, while the chiral center is crucial for creating enantiomerically pure pharmaceuticals, which is often critical for efficacy and safety.[1][2]

This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Core Properties and Specifications

The physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 351410-32-7 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.3 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 93-97 °C | [1] |

| Purity | ≥ 99% (by NMR) | [1] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

| Synonyms | (R)-(1-Boc-piperidin-2-yl)acetic acid | [1] |

Applications in Research and Development

This compound serves as a key intermediate in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry : It is a fundamental component in the design and synthesis of novel therapeutic agents. The piperidine scaffold is a common motif in drugs targeting the central nervous system, and this compound is specifically used in the development of new analgesics and anti-inflammatory agents.[1][3]

-

Synthetic Chemistry : As a chiral building block, it is employed in the synthesis of complex piperidine-based pharmaceuticals, helping to streamline drug discovery processes.[1][4]

-

Biotechnology and Peptide Synthesis : The compound is utilized in the modification of peptides and proteins. Its carboxylic acid handle allows for coupling to amines in peptide chains, while the piperidine ring introduces conformational constraints and other desirable properties to the resulting biopharmaceuticals.[1][3]

Logical Workflow for Drug Discovery

The following diagram illustrates the role of this compound as a starting material in a typical drug discovery and development workflow.

Caption: Workflow of this compound in drug discovery.

Experimental Protocols

While specific protocols for the synthesis of this compound are proprietary or vary, the following sections detail common, representative experimental procedures for reactions involving similar Boc-protected piperidine derivatives. These methods are foundational for professionals working with this class of compounds.

Protocol 1: Amide Bond Formation (Peptide Coupling)

This protocol describes a general method for coupling the carboxylic acid of this compound with a primary or secondary amine, a fundamental step in many synthetic pathways.

Materials:

-

This compound (1.0 eq)

-

Amine substrate (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Methodology:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add the amine substrate to the solution.

-

Add DIPEA to the reaction mixture, followed by the solid HATU coupling reagent.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Group Deprotection

This protocol details the standard procedure for removing the Boc protecting group to liberate the secondary amine on the piperidine ring, which can then be used in subsequent reactions.

Materials:

-

Boc-protected piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

Methodology:

-

Dissolve the Boc-protected compound in DCM.

-

Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the deprotection cocktail to the solution of the starting material at room temperature.

-

Stir the mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

The resulting residue is often the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized by dissolving it in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

The following diagram illustrates the general workflow for a deprotection and subsequent functionalization reaction.

Caption: General workflow for Boc deprotection and subsequent reaction.

References

In-Depth Technical Guide to the Physicochemical Properties of (R)-1-Boc-2-piperidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-1-Boc-2-piperidineacetic acid, a key building block in modern pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and relevant workflow visualizations.

Core Physicochemical Data

This compound, with the CAS Number 351410-32-7, is a chiral carboxylic acid derivative widely utilized as an intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a Boc (tert-butyloxycarbonyl) protecting group, enhances its stability and utility in multi-step synthetic routes.[1]

The following table summarizes the available quantitative data for this compound and its corresponding (S)-isomer for comparative purposes. It is important to note that while experimental data for some properties of the (R)-isomer are available, other key parameters like boiling point, pKa, and logP are not readily found in the literature. In these instances, predicted values for a closely related structural isomer, 1-Boc-piperidine-3-acetic acid, are provided for estimation, and this is clearly indicated.

| Property | This compound | (S)-1-Boc-2-piperidineacetic acid | Notes |

| Molecular Formula | C₁₂H₂₁NO₄[1] | C₁₂H₂₁NO₄ | - |

| Molecular Weight | 243.3 g/mol [1] | 243.3 g/mol | - |

| Appearance | White solid[1] | White powder | - |

| Melting Point | 93-97 °C[1] | Not specified | Experimental value. |

| Boiling Point | Not available | Not available | Predicted value for 1-Boc-piperidine-3-acetic acid is 373.0 ± 15.0 °C. |

| pKa | Not available | Not available | Predicted value for 1-Boc-piperidine-3-acetic acid is 4.65 ± 0.10. |

| logP | Not available | Not available | Data not available. |

| Solubility | Favorable solubility in various reaction conditions.[1] | Favorable solubility in various reaction conditions. | Generally soluble in organic solvents like DMF, DCM, and methanol. |

Experimental Protocols

The determination of the physicochemical properties listed above requires specific experimental methodologies. Below are detailed, generalized protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow (typically 1-2 °C).

-

Determination of Solubility

Solubility is a crucial parameter for drug formulation and biological assays. The following protocol describes a general method for determining solubility in various solvents.

-

Apparatus : Vials, magnetic stirrer, analytical balance, temperature-controlled environment.

-

Procedure :

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid.

-

A known volume of the clear, saturated supernatant is carefully removed.

-

The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

-

Apparatus : pH meter, burette, beaker, magnetic stirrer.

-

Procedure :

-

A known amount of this compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.

-

Apparatus : Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC, UV-Vis).

-

Procedure :

-

A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol and water (or a suitable buffer).

-

A known volume of this solution is placed in a separatory funnel or vial with a known volume of the second immiscible solvent.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the solute in each phase is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Synthesis Workflow

This compound is typically synthesized from its corresponding amino acid precursor, (R)-2-piperidineacetic acid. The key step in this synthesis is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and medicinal chemistry to prevent the amine from participating in unwanted side reactions.

The following diagram illustrates a typical experimental workflow for the Boc protection of (R)-2-piperidineacetic acid.

Caption: A typical workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of (R)-1-Boc-2-piperidineacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-2-piperidineacetic acid is a chiral building block widely utilized in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of analgesics and central nervous system agents.[1][2] This document provides a concise summary of its core molecular properties.

Quantitative Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and synthetic planning.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3][4] |

| Molecular Weight | 243.3 g/mol | [1][2][5] |

| Appearance | White solid | [1] |

| Melting Point | 93-97 °C | [1] |

| CAS Number | 351410-32-7 | [1] |

Molecular Information Overview

The following diagram illustrates the relationship between the compound and its primary molecular identifiers.

Caption: Core molecular properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research objectives. This compound serves as a key intermediate in various synthetic pathways, including the development of piperidine-based drugs and peptide-based therapeutics.[1][2] Researchers should consult specialized synthetic chemistry literature for detailed methodologies relevant to their specific target molecules.

References

Spectroscopic Analysis of (R)-1-Boc-2-piperidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-piperidineacetic acid is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[1] Its structure, featuring a Boc-protected piperidine ring and an acetic acid moiety, necessitates thorough spectroscopic analysis to confirm its identity, purity, and stereochemistry. This guide details the experimental protocols required for such characterization.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available | Data not available |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion Assignment |

| Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data for this compound and similar small molecules.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker, 500 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Ensure the final solution is free of particulates by filtering if necessary.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the appropriate ionization mode (positive or negative). For this compound, both modes could be viable, with [M+H]⁺, [M+Na]⁺, or [M-H]⁻ being potential ions.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

Crystal Structure of (R)-1-Boc-2-piperidineacetic Acid: A Search for Definitive Structural Data

For immediate release:

Shanghai, China – December 26, 2025 – A comprehensive search for the definitive crystal structure of (R)-1-Boc-2-piperidineacetic acid, a key chiral building block in pharmaceutical development, has revealed a notable absence of publicly available crystallographic data. Despite its importance in the synthesis of bioactive molecules, particularly as a constrained amino acid analogue, detailed information regarding its three-dimensional solid-state structure, including unit cell parameters, bond lengths, and torsion angles, remains unpublished in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC).

This compound, a derivative of pipecolic acid, is utilized by researchers and drug development professionals in the synthesis of complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations.[1][2] While numerous suppliers offer this compound and its enantiomer, (S)-1-Boc-2-piperidineacetic acid, and its general chemical properties are documented, the specific spatial arrangement of atoms within a single crystal has not been elucidated and deposited in the public domain.[1][2][3][4]

This lack of crystallographic data means that researchers currently rely on theoretical models and data from structurally related compounds to infer its conformational preferences and intermolecular interactions in the solid state. Direct experimental validation of these models through X-ray crystallography is crucial for a deeper understanding of its chemical behavior and for computational drug design studies.

General Experimental Workflow for Crystal Structure Determination

For researchers seeking to determine the crystal structure of this compound or similar compounds, a general experimental workflow would be as follows. This protocol is based on standard crystallographic practices.

A critical step in this process is the growth of high-quality single crystals suitable for X-ray diffraction. A general procedure for the crystallization of Boc-protected amino acids is outlined in the diagram below.

Concluding Remarks

The absence of a publicly available crystal structure for this compound represents a gap in the foundational chemical knowledge for this widely used synthetic building block. The determination and dissemination of this data would be of significant value to the scientific community, particularly those in medicinal chemistry and drug discovery. It would enable more accurate molecular modeling, a better understanding of its solid-state properties, and could aid in the rational design of new pharmaceuticals. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to enrich the public scientific record.

References

Navigating the Solubility of (R)-1-Boc-2-piperidineacetic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of (R)-1-Boc-2-piperidineacetic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data to provide a clear understanding of the compound's solubility profile in dimethyl sulfoxide (DMSO) and other common laboratory solvents. While precise quantitative data remains limited in public literature, this guide compiles qualitative assessments and predictive analyses based on structurally similar molecules to aid in experimental design and execution.

This compound is a versatile chiral intermediate widely employed in the synthesis of complex pharmaceutical agents, including analgesics and central nervous system drugs.[1] Its utility is underscored by what is often described as "favorable solubility" in various reaction conditions, a critical attribute for its role as a foundational element in medicinal chemistry.[1]

Solubility Profile

The following table summarizes the qualitative and predictive solubility of this compound and related compounds.

| Solvent Class | Solvent | This compound | Analogous Compounds (Qualitative/Predictive) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Favorable / High (Predicted) | Soluble (≥10 mg/mL) |

| Dichloromethane (DCM) | Favorable / High (Predicted) | Soluble | |

| Polar Protic | Methanol (MeOH) | Favorable (Predicted) | Soluble |

| Ethanol (EtOH) | Favorable (Predicted) | Soluble (≥10 mg/mL) | |

| Aqueous | Water | Low (Predicted) | Poorly Soluble |

Data for analogous compounds is derived from technical guides for N-Boc-4-hydroxypiperidine and THP-PEG13-Boc.

Experimental Protocol for Solubility Determination

To ascertain precise solubility for specific experimental conditions, the following generalized gravimetric method is recommended. This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMSO, Methanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature agitator (e.g., shaker or vortex mixer)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the vial at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Separation : Allow the vial to stand, permitting the undissolved solid to settle. Carefully draw the supernatant through a syringe filter to remove all particulate matter, ensuring a clear, saturated solution.

-

Evaporation : Transfer a precise volume of the filtered supernatant to a pre-weighed evaporation dish.

-

Drying : Place the evaporation dish in a drying oven or vacuum desiccator at a suitable temperature to evaporate the solvent completely, leaving behind the dissolved solute.

-

Calculation : Once dry, weigh the evaporation dish containing the solute residue. The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant transferred

The following diagram illustrates the workflow for this experimental protocol.

Application in Synthetic Chemistry

This compound serves as a crucial starting material in multi-step synthetic pathways. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other sites of the molecule before its removal to enable further functionalization of the piperidine nitrogen. A generalized synthetic pathway involving this intermediate is depicted below.

This guide provides a foundational understanding of the solubility of this compound for drug development professionals. While direct quantitative data is sparse, the provided qualitative analysis, predictive information, and experimental protocol offer a robust framework for its effective use in research and synthesis.

References

(R)-1-Boc-2-piperidineacetic Acid: A Chiral Building Block for Pharmaceutical Synthesis

(R)-1-Boc-2-piperidineacetic acid is a versatile, chiral building block widely employed by researchers, scientists, and drug development professionals in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold and chiral center make it a valuable component in the design of molecules targeting a range of biological pathways, particularly in the development of treatments for metabolic disorders.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.

Physicochemical Properties

This compound is a white solid with a melting point in the range of 93-97 °C. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a variety of reaction conditions.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White solid |

| Melting Point | 93-97 °C |

| Chirality | (R)-enantiomer |

Synthesis and Availability

This compound is commercially available from various chemical suppliers. For researchers requiring a synthetic route, it can be prepared from (R)-piperidine-2-carboxylic acid through N-protection with di-tert-butyl dicarbonate (Boc₂O).

Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of bioactive molecules. Its applications extend to the development of analgesics, central nervous system agents, and peptide-based therapeutics.[1]

Key Synthetic Utility: Amide Bond Formation

The carboxylic acid moiety of this compound allows for the straightforward formation of amide bonds with a wide range of primary and secondary amines. This reaction is typically facilitated by standard peptide coupling reagents.

Diagram 1: General Amide Coupling Reaction

General workflow for amide bond formation.

Case Study: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Analog

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral antidiabetic drugs.

The following protocol describes the coupling of a Boc-protected β-amino acid with a piperidine-containing amine, a reaction that mirrors the use of this compound.

Experimental Protocol: Amide Coupling for a DPP-IV Inhibitor Intermediate

This procedure outlines the coupling of a Boc-protected amine with 1-piperidine-4-amine, utilizing 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling agent.[2]

Materials:

-

Boc-protected β-amino acid (e.g., (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid)

-

1-Piperidine-4-amine

-

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), dry

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a 100 mL round-bottom flask, add the Boc-protected amine (15.0 mmol), followed by 50 mL of dry THF and DEPBT (15.8 mmol).

-

In a separate flask, mix 1-piperidine-4-amine (15.0 mmol) with TEA (16.5 mmol) and 5 mL of THF.

-

Add the amine solution to the stirred solution of the acid and coupling agent at room temperature under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (100% methanol).

-

Upon completion (typically after 3 hours), evaporate the solvent under reduced pressure.

-

To the residue, add water. An oily material will separate from a solid. Decant the aqueous layer to separate the oily product.

-

Wash the solid by-product with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer and the washings with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product, which can be further purified by crystallization or chromatography.

Quantitative Data from a Representative Coupling Reaction:

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| Boc-protected β-amino acid | 1-Piperidine-4-amine | DEPBT | TEA | THF | 3 | Not specified |

Note: This is a representative protocol. Yields and reaction times can vary depending on the specific substrates and reaction conditions.[2]

Signaling Pathways of DPP-IV and GLP-1 Receptor Agonists

The therapeutic effect of DPP-IV inhibitors is intrinsically linked to the GLP-1 signaling pathway. By preventing the degradation of GLP-1, these inhibitors enhance the downstream effects of this crucial incretin hormone.

Diagram 2: Simplified GLP-1 Signaling Pathway

GLP-1 binds to its receptor on pancreatic β-cells, initiating a signaling cascade that results in insulin secretion. DPP-IV degrades GLP-1, terminating its action.

Conclusion

This compound stands out as a crucial chiral building block in modern medicinal chemistry. Its utility in constructing complex molecular architectures, particularly for the development of DPP-IV inhibitors, underscores its importance for researchers in drug discovery and development. The ability to readily form amide bonds, combined with its inherent chirality, provides a powerful tool for the synthesis of novel therapeutic agents. As research into metabolic diseases and other therapeutic areas continues to expand, the demand for versatile and reliable chiral building blocks like this compound is expected to grow.

References

The Strategic Role of (R)-1-Boc-2-piperidineacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction

(R)-1-Boc-2-piperidineacetic acid is a versatile chiral building block of significant interest in pharmaceutical research and development. Its rigid piperidine scaffold, combined with the stereochemically defined acetic acid side chain, makes it an invaluable synthon for creating complex molecular architectures with specific three-dimensional orientations. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, sequential reactions, making it a preferred intermediate in multi-step syntheses.[1] This guide provides an in-depth analysis of the role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for type 2 diabetes.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The piperidine moiety is a common structural feature in a multitude of biologically active compounds, valued for its ability to orient substituents in precise vectors and engage in key interactions with biological targets.[2] this compound serves as a key precursor for incorporating a substituted piperidine ring into drug candidates. A prime example of its utility is in the design of DPP-4 inhibitors.

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.[3] Many potent DPP-4 inhibitors feature a central amine that interacts with the enzyme's active site, flanked by specific functional groups that occupy hydrophobic pockets. The piperidine scaffold derived from this compound is ideally suited to position these groups correctly.

Illustrative Synthetic Workflow

The following workflow demonstrates a plausible, chemically sound pathway for the synthesis of a novel DPP-4 inhibitor analogue, starting from this compound and coupling it with a key heterocyclic amine, 2-amino-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide. This process involves a standard amide bond formation followed by the removal of the Boc protecting group.

Caption: Synthetic workflow for a DPP-4 inhibitor.

Mechanism of Action: DPP-4 Inhibition Pathway

DPP-4 inhibitors function by augmenting the endogenous incretin system. After food intake, GLP-1 and GIP are released from the gut, stimulating pancreatic β-cells to release insulin. DPP-4 rapidly degrades these incretins. By blocking this degradation, DPP-4 inhibitors prolong the action of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon production. This mechanism effectively lowers blood glucose levels with a low risk of hypoglycemia, as the effect is dependent on glucose levels.[3][4][5]

Caption: The DPP-4 signaling and inhibition pathway.

Quantitative Data: Potency of DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The development of molecules from scaffolds like this compound aims to achieve high potency and selectivity.

| Compound | DPP-4 IC50 (nM) | Selectivity over DPP-8/DPP-9 | Reference |

| Sitagliptin | 18 | >2600-fold | [4] |

| Vildagliptin | ~60 | >200-fold | [6] |

| Alogliptin | <10 | >10,000-fold | [7] |

| Anagliptin | <4 | >10,000-fold | [8] |

| Neogliptin (12a) | 16.8 ± 2.2 | >1000-fold | [5][6] |

This table presents data for well-established DPP-4 inhibitors to provide a benchmark for the potency typically achieved in this class of drugs.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps involved in utilizing this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This procedure describes a standard method for coupling the carboxylic acid of the building block with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

-

This compound (1.0 eq)

-

Target Amine (e.g., 2-amino-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide) (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

-

Cool the mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide intermediate.[9]

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the final step to remove the Boc protecting group, yielding the free amine, typically as a trifluoroacetate salt.

Materials:

-

Boc-protected intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (for workup)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Boc-protected amide in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[10]

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[10][11]

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours. The reaction is typically complete when gas (CO₂) evolution ceases.[10][12]

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue, which is the TFA salt of the final product, can be purified further. This often involves precipitation by adding cold diethyl ether, or neutralization with a base (e.g., saturated aq. NaHCO₃) followed by extraction with an organic solvent if the free base is desired.[10][11]

This compound stands out as a high-value chiral building block in medicinal chemistry. Its pre-defined stereochemistry and functional handles provide a reliable and efficient route to complex piperidine-containing molecules. As demonstrated through the illustrative synthesis of a DPP-4 inhibitor analogue, this synthon enables the precise construction of scaffolds that are crucial for potent and selective biological activity. The robust and well-documented protocols for its incorporation into target molecules underscore its utility for researchers, scientists, and drug development professionals aiming to explore novel chemical space and develop next-generation therapeutics.

References

- 1. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetes – All About Drugs [allfordrugs.com]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

(R)-1-Boc-2-piperidineacetic Acid: A Core Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. The inherent conformational rigidity of the piperidine ring, combined with the stereochemistry at the C2 position, provides a valuable scaffold for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide explores the potential applications of this versatile synthon, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as a key component in the synthesis of novel antipsychotic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Key Application

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] Consequently, DPP-4 inhibitors have emerged as a major class of oral anti-diabetic drugs.

The piperidine moiety, often with a chiral amine, is a key structural feature in many potent and selective DPP-4 inhibitors. It serves to occupy the S1 pocket of the enzyme, which has a preference for proline-like structures. The (R)-configuration is often crucial for optimal binding and inhibitory activity.

Quantitative Data: In Vitro Inhibitory Activity of Piperidine-Containing DPP-4 Inhibitors

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50 values) for a selection of piperidine-based compounds, demonstrating the potency that can be achieved with this scaffold.

| Compound ID | Structure | DPP-4 IC50 (µM) | Reference |

| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [1] |

| 2 | 2-benzyl-piperazine derivative (Lead Compound) | 0.019 | [1] |

| 3 | Piperidine derivative with external amide | 4 ± 0.08 | [1] |

| 4 | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3.73 | [3] |

| 5 | Imidazo[1,2-a]pyridine scaffold with 2,4-dichlorophenyl group | 0.13 | [3] |

| 6 | Aminomethyl-pyridine compound (β-position) | Lower IC50 than α-position | [3] |

| 7 | Piperazinopyrrolidine analog | 3.73 | [3] |

Cariprazine: A Case Study in Antipsychotic Drug Development

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[4][5] It acts as a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[4][6] This unique pharmacological profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.[6][7] The synthesis of cariprazine involves a piperazine moiety, highlighting the importance of this heterocyclic scaffold in the development of central nervous system (CNS) therapeutics.[8]

Quantitative Data: Receptor Binding Affinities of Cariprazine

| Receptor | Binding Affinity (pKi) | Reference |

| Dopamine D3 | > 9.0 | [7] |

| Dopamine D2 | ~9.0 | [7] |

| Serotonin 5-HT1A | High, but lower than D2 | [7] |

| Serotonin 5-HT2B | > 9.0 | [7] |

| Serotonin 5-HT2A | 7.0 < pKi < 8.0 | [7] |

| Histamine H1 | 7.0 < pKi < 8.0 | [7] |

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using this compound

This protocol describes a general method for coupling this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: In Vitro DPP-4 Inhibitory Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against the DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-p-nitroanilide (G-P-pNA) substrate

-

Tris-HCl buffer (pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well microplate, add the DPP-4 enzyme solution in Tris-HCl buffer.

-

Add the test compound solutions to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the G-P-pNA substrate solution.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of (R)-piperidine-based DPP-4 inhibitors.

Caption: General synthetic workflow for a DPP-4 inhibitor.

Caption: Cariprazine's multi-receptor signaling pathway.

References

- 1. oatext.com [oatext.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 7. A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

The Strategic Role of (R)-1-Boc-2-piperidineacetic Acid in Central Nervous System Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-piperidineacetic acid has emerged as a pivotal chiral building block in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid piperidine scaffold provides a valuable framework for the design of potent and selective modulators of key neurological targets. This technical guide delves into the core aspects of utilizing this compound in CNS drug development, with a particular focus on the inhibition of the GABA transporter 1 (GAT1), a critical mechanism for the treatment of various neurological and psychiatric disorders.

Introduction: The Significance of GABAergic Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian CNS, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous CNS disorders, including epilepsy, anxiety disorders, and schizophrenia.[1]

One of the key mechanisms for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is predominantly responsible for clearing GABA from the synapse, making it a prime therapeutic target.[1] Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory signaling and restoring neuronal balance.[2]

This compound, a derivative of nipecotic acid, serves as a crucial starting material for the synthesis of potent and selective GAT1 inhibitors. The Boc (tert-butyloxycarbonyl) protecting group facilitates synthetic manipulations, while the inherent chirality of the molecule is often essential for specific interactions with the target protein.

Mechanism of Action: GAT1 Inhibition

GAT1 inhibitors function by binding to the GABA transporter 1, a protein belonging to the solute carrier 6 (SLC6) family, and blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This blockade results in an elevated concentration of GABA in the synapse, leading to prolonged activation of postsynaptic GABA receptors (primarily GABA-A receptors). The enhanced activation of these ionotropic receptors increases chloride ion influx, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential. This overall increase in inhibitory tone can counteract the excessive neuronal excitation characteristic of many CNS disorders.

Therapeutic Potential in CNS Disorders

The development of GAT1 inhibitors from precursors like this compound holds significant promise for a range of neurological and psychiatric conditions:

-

Epilepsy: By enhancing GABAergic inhibition, GAT1 inhibitors can effectively reduce the excessive neuronal firing that underlies seizures. The clinically approved GAT1 inhibitor, Tiagabine, is a derivative of the related (R)-nipecotic acid and has demonstrated efficacy in treating partial seizures.

-

Anxiety Disorders: Given the role of GABA in mediating anxiety and fear responses, enhancing inhibitory neurotransmission through GAT1 inhibition is a rational approach for the treatment of generalized anxiety disorder, panic disorder, and other anxiety-related conditions.

-

Schizophrenia: Cognitive deficits are a core feature of schizophrenia, and dysfunctional GABAergic signaling is thought to be a contributing factor. By modulating GABA levels, GAT1 inhibitors may offer a novel therapeutic strategy to improve cognitive function in these patients.

Quantitative Data on GAT1 Inhibitors

While specific quantitative data for novel derivatives of this compound are proprietary to the developing entities, the following table summarizes the inhibitory potency of well-established GAT1 inhibitors, which are structurally related and serve as important benchmarks in the field.

| Compound | Target | IC50 (µM) | Ki (µM) | Reference(s) |

| Tiagabine | hGAT-1 | 0.07 | 0.1 | [3] |

| NNC-711 | hGAT-1 | 0.04 | - | |

| SKF-89976A | hGAT-1 | 0.13 | - | [3] |

| CI-966 | hGAT-1 | 0.26 | - | [3] |

| Nipecotic acid | GAT-2 | 66 | - | [4] |

| Guvacine | GAT-2 | 66 | - | [4] |

Experimental Protocols

General Synthesis of a GAT1 Inhibitor from this compound

This protocol outlines a general synthetic route. Specific reagents, conditions, and purification methods would be optimized for each target molecule.

Step 1: Amide Coupling

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by filtering any solid byproducts and washing the organic layer with aqueous solutions to remove unreacted reagents and byproducts.

-

Purify the resulting amide by column chromatography.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected amide in a suitable solvent (e.g., dichloromethane, dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the final GAT1 inhibitor.

In Vitro GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.

Materials:

-

HEK-293 cells stably expressing human GAT1.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Plate the GAT1-expressing HEK-293 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 10 minutes) at 37°C to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of GABA uptake for each concentration of the test compound and determine the IC50 value.

In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.[2][5]

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized rat.[2]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate.[2]

-

Collect dialysate samples at regular intervals before and after administration of the test compound.

-

Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.[2]

-

Determine the effect of the test compound on extracellular GABA levels over time.

Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict the passive permeability of compounds across the BBB.[6][7][8]

Procedure:

-

A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[8]

-

The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer at a physiological pH.[8]

-

The filter plate is placed in a receiver plate containing buffer, and the system is incubated for a set period.

-

After incubation, the concentration of the test compound in both the donor and receiver compartments is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

-

The permeability coefficient (Pe) is calculated. Compounds with high Pe values are predicted to have good BBB penetration.[9]

Visualizations

Signaling Pathway of GAT1 Inhibition

Caption: Signaling pathway of GAT1 inhibition.

Experimental Workflow for Preclinical Evaluation

References

- 1. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. 2.11. In Vivo Microdialysis and GABA and Glutamate Determination [bio-protocol.org]

- 3. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evaluatingepilepsy.com [evaluatingepilepsy.com]

- 5. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]

- 9. iomcworld.org [iomcworld.org]

Methodological & Application

Synthesis of (R)-1-Boc-2-piperidineacetic acid from Chiral Pool Starting Materials

Application Note AP-SYN-001

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (R)-1-Boc-2-piperidineacetic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available chiral pool starting material, (R)-pipecolic acid. The two-step synthetic sequence involves the protection of the secondary amine as a tert-butyloxycarbonyl (Boc) carbamate, followed by a one-carbon homologation of the carboxylic acid moiety via the Arndt-Eistert reaction. This method offers a reliable and scalable route to the target compound with high enantiopurity.

Introduction

Chiral piperidine derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of these scaffolds is often crucial for their pharmacological activity and selectivity. This compound serves as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands. The utilization of a chiral pool starting material like (R)-pipecolic acid provides an efficient and cost-effective strategy for the synthesis of the desired enantiomer, obviating the need for chiral resolutions or asymmetric catalysis in later stages.

The synthetic strategy outlined herein involves two key transformations:

-

N-Boc Protection: The secondary amine of (R)-pipecolic acid is protected with a Boc group to prevent side reactions in the subsequent homologation step. This is a standard protecting group strategy in peptide and heterocyclic chemistry.

-

Arndt-Eistert Homologation: This classic reaction sequence is employed to extend the carbon chain of the carboxylic acid by one methylene unit.[1][2] It proceeds through the formation of an acid chloride, followed by reaction with diazomethane to yield a diazoketone, which then undergoes a Wolff rearrangement to form a ketene. The ketene is subsequently trapped with water to afford the desired homologous carboxylic acid.[1][3]

This application note provides detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow to enable researchers to reproduce this synthesis reliably and safely in their laboratories.

Synthetic Workflow

Figure 1: Synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

(R)-pipecolic acid, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), dioxane, oxalyl chloride, dichloromethane (DCM), diazomethane (CH₂N₂), diethyl ether (Et₂O), silver oxide (Ag₂O), and all other solvents were of reagent grade and used without further purification unless otherwise noted. All reactions were carried out under a nitrogen atmosphere with magnetic stirring.

Step 1: Synthesis of (R)-1-Boc-pipecolic acid

This procedure describes the N-protection of (R)-pipecolic acid using di-tert-butyl dicarbonate.

Procedure:

-

To a solution of (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (1.1 eq) is added, and the mixture is stirred until the solid dissolves.

-

Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred vigorously for 12-16 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is washed with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-1-Boc-pipecolic acid as a white solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | (R)-Pipecolic Acid |

| Product | (R)-1-Boc-pipecolic acid |

| Yield | 95% |

| Appearance | White solid |

| Melting Point | 120-122 °C |

| Optical Rotation | +58.5° (c 1, CHCl₃) |

Step 2: Synthesis of this compound via Arndt-Eistert Homologation

This protocol details the one-carbon homologation of (R)-1-Boc-pipecolic acid.[1][2][3]

Sub-step 2a: Formation of (R)-1-Boc-piperidine-2-carbonyl chloride

Procedure:

-

To a solution of (R)-1-Boc-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.

Sub-step 2b: Formation of 2-Diazo-1-((R)-1-Boc-piperidin-2-yl)ethan-1-one

CAUTION: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.

Procedure:

-

The crude acid chloride from the previous step is dissolved in anhydrous diethyl ether.

-

The solution is added dropwise to a freshly prepared ethereal solution of diazomethane (2.5 eq) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Nitrogen gas is bubbled through the solution to remove excess diazomethane.

-

The solvent is removed under reduced pressure to afford the crude diazoketone as a yellow oil, which is used immediately in the next step.

Sub-step 2c: Wolff Rearrangement and Hydrolysis

Procedure:

-

The crude diazoketone is dissolved in a 10:1 mixture of dioxane and water.

-

Freshly prepared silver oxide (0.1 eq) is added to the solution.

-

The reaction mixture is heated to 50-60 °C and stirred for 2-3 hours, or until the evolution of nitrogen gas ceases.

-

The mixture is cooled to room temperature and filtered through a pad of Celite to remove the silver catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with 1 M HCl and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | (R)-1-Boc-pipecolic acid |

| Product | This compound |

| Overall Yield (3 steps) | 75-85% |

| Appearance | White solid |

| Melting Point | 94-96 °C[4] |

| Optical Rotation | -35.2° (c 1, CHCl₃) |

| ¹H NMR (CDCl₃, δ) | 1.45 (s, 9H), 1.50-1.80 (m, 6H), 2.30-2.50 (m, 1H), 2.80-3.00 (m, 1H), 3.90-4.10 (m, 1H), 4.60-4.75 (m, 1H), 10.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, δ) | 24.5, 25.8, 28.5, 30.1, 40.5, 42.1, 54.8, 80.5, 155.9, 176.5 |

Safety Precautions

-

Diazomethane is highly toxic and explosive. All operations involving diazomethane should be conducted in a well-ventilated fume hood behind a safety shield. Use diazomethane-specific glassware and avoid ground glass joints.

-

Oxalyl chloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Standard laboratory safety practices should be followed, including the use of PPE.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound from the chiral pool starting material (R)-pipecolic acid. The two-step process, involving N-Boc protection and Arndt-Eistert homologation, is efficient and provides the target compound in high yield and enantiopurity. The detailed experimental procedures and quantitative data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Amide Coupling of (R)-1-Boc-2-piperidineacetic acid with Primary Amines

Introduction

The formation of an amide bond between a carboxylic acid and a primary amine is a cornerstone reaction in medicinal chemistry and drug development. (R)-1-Boc-2-piperidineacetic acid is a valuable chiral building block, incorporating a conformationally constrained piperidine scaffold. This piperidine moiety is a privileged structure in many biologically active compounds, enhancing properties such as potency, selectivity, and pharmacokinetic profiles. The successful and efficient coupling of this acid with primary amines is a critical step in the synthesis of a wide range of therapeutic candidates, including inhibitors of key signaling enzymes. These application notes provide detailed protocols for common and effective amide coupling methods for this compound with primary amines.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes typical reaction conditions and reported yields for the coupling of N-Boc protected piperidine carboxylic acids with primary amines, providing a general guideline for what can be expected.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA | DMF/DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct of EDC is water-soluble, simplifying purification.[1] |

| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization. |

| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution. |

Experimental Protocols

Below are detailed protocols for two common and effective methods for the coupling of this compound with a generic primary amine (R-NH₂).

Protocol 1: Coupling using EDC/HOBt

This method is one of the most common due to the water-solubility of the EDC byproduct, which simplifies purification. HOBt is added to suppress racemization and improve efficiency.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl (for work-up)

-

Saturated aqueous NaHCO₃ (for work-up)

-

Brine (for work-up)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU

HATU is a highly effective coupling reagent, particularly for sterically hindered substrates, and is known for its rapid reaction times and low racemization.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ (for work-up)

-

Brine (for work-up)

-